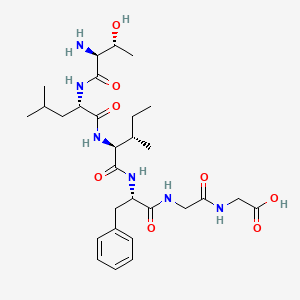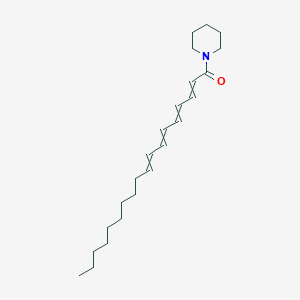![molecular formula C14H9Cl2N3 B14222564 N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline CAS No. 819858-23-6](/img/structure/B14222564.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: is a heterocyclic compound that features a benzimidazole ring fused with a dichloroaniline moiety. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including antimicrobial, anticancer, and antiviral activities . The presence of the benzimidazole ring in this compound suggests potential bioactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline typically involves the condensation of ortho-phenylenediamine with benzaldehydes under oxidative conditions . A common method includes the use of sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the scalability and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolium salts.
Reduction: Reduction reactions can convert the benzimidazole ring to its corresponding amine derivatives.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzimidazolium salts.
Reduction: Benzimidazole amines.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The dichloroaniline moiety enhances the compound’s binding affinity and specificity for its molecular targets .
Comparaison Avec Des Composés Similaires
N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline: can be compared with other benzimidazole derivatives:
1H-Benzimidazole: Lacks the dichloroaniline moiety, resulting in different bioactivity profiles.
2H-Indazole: Similar structure but with different electronic properties and reactivity.
1H-Benzotriazole: Contains an additional nitrogen atom, leading to distinct chemical behavior.
The uniqueness of This compound lies in its combined benzimidazole and dichloroaniline functionalities, which confer specific bioactive properties .
Propriétés
Numéro CAS |
819858-23-6 |
|---|---|
Formule moléculaire |
C14H9Cl2N3 |
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-N-(3,5-dichlorophenyl)methanimine |
InChI |
InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)17-8-14-18-12-3-1-2-4-13(12)19-14/h1-8H,(H,18,19) |
Clé InChI |
FDHWUWQJKZJIJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)


![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)

![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
